molecular formula C14H18ClN3O3 B12666541 4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine CAS No. 55694-04-7

4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine

Cat. No.: B12666541
CAS No.: 55694-04-7
M. Wt: 311.76 g/mol
InChI Key: KQENTMUKOJQLHZ-UHFFFAOYSA-N
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Description

4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 4th position and a trimethoxyphenylmethyl group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors. One common method involves the following steps :

    Stirring and Dissolving: Acrylonitrile, aniline, methanol, and sodium methoxide are added to a four-neck flask with mechanical stirring until dissolved.

    Heating and Refluxing: Crude 3,4,5-trimethoxybenzaldehyde is added at 50-60°C within 20-30 minutes, followed by heating to reflux for 2-3 hours.

    Tracking by TLC: The reaction is monitored by thin-layer chromatography (TLC) until the starting material disappears.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional measures to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other nucleophiles in a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

CAS No.

55694-04-7

Molecular Formula

C14H18ClN3O3

Molecular Weight

311.76 g/mol

IUPAC Name

4-chloro-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-amine

InChI

InChI=1S/C14H18ClN3O3/c1-19-11-5-9(6-12(20-2)13(11)21-3)4-10-7-17-8-18-14(10,15)16/h5-8H,4,16H2,1-3H3,(H,17,18)

InChI Key

KQENTMUKOJQLHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CNC=NC2(N)Cl

Origin of Product

United States

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